1-benzyl-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-2-(3,4-dimethoxyphenyl)imidazolidin-4-one
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Overview
Description
1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3,4-DIMETHOXYPHENYL)IMIDAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3,4-DIMETHOXYPHENYL)IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with 3,4-dimethoxyphenyl isocyanate under controlled conditions to yield the final imidazolidinone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3,4-DIMETHOXYPHENYL)IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3,4-DIMETHOXYPHENYL)IMIDAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3,4-DIMETHOXYPHENYL)IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3,4-DIMETHOXYPHENYL)IMIDAZOLIDIN-4-ONE can be compared with other similar compounds, such as:
Imidazolidinones: These compounds share the imidazolidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyl derivatives: Compounds with benzyl groups exhibit different reactivity and biological activities based on the nature and position of other substituents.
Chlorophenyl derivatives: These compounds contain chlorophenyl groups and are studied for their diverse chemical and biological properties. The uniqueness of 1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3,4-DIMETHOXYPHENYL)IMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C26H26ClN3O3 |
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Molecular Weight |
464.0 g/mol |
IUPAC Name |
1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(3,4-dimethoxyphenyl)imidazolidin-4-one |
InChI |
InChI=1S/C26H26ClN3O3/c1-18(20-9-12-22(27)13-10-20)28-30-25(31)17-29(16-19-7-5-4-6-8-19)26(30)21-11-14-23(32-2)24(15-21)33-3/h4-15,26H,16-17H2,1-3H3/b28-18+ |
InChI Key |
SRBIJNJFINZRLT-MTDXEUNCSA-N |
Isomeric SMILES |
C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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